molecular formula C15H18F3NO4 B2454956 2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone CAS No. 2034542-56-6

2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone

Cat. No.: B2454956
CAS No.: 2034542-56-6
M. Wt: 333.307
InChI Key: YDEFGVYAMBRHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is a synthetic organic compound characterized by its unique chemical structure This compound features a dimethoxyphenyl group, a trifluoroethoxy-substituted azetidine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an electrophile.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced via nucleophilic substitution using a trifluoroethanol derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways: Interference with cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1-(3-ethoxyazetidin-1-yl)ethanone: Similar structure but lacks the trifluoroethoxy group.

    2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)pyrrolidin-1-yl)ethanone: Contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

2-(3,4-Dimethoxyphenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone is unique due to the presence of the trifluoroethoxy group and the azetidine ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO4/c1-21-12-4-3-10(5-13(12)22-2)6-14(20)19-7-11(8-19)23-9-15(16,17)18/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEFGVYAMBRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CC(C2)OCC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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